1,4-Dibromo-2-ethylbenzene

Descripción general

Descripción

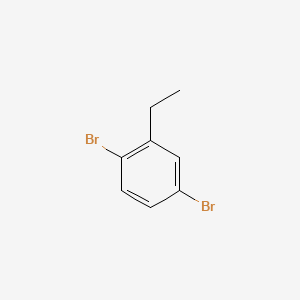

1,4-Dibromo-2-ethylbenzene is a chemical compound with the molecular formula C8H8Br2 . It has a molecular weight of 263.96 . It is typically in liquid form .

Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2-ethylbenzene consists of a benzene ring with two bromine atoms and one ethyl group attached . The bromine atoms are located at the 1 and 4 positions, and the ethyl group is at the 2 position .Physical And Chemical Properties Analysis

1,4-Dibromo-2-ethylbenzene is a liquid at ambient temperature . It has a molecular weight of 263.96 .Aplicaciones Científicas De Investigación

Organic Synthesis

1,4-Dibromo-2-ethylbenzene is a valuable reagent in organic synthesis. It serves as a precursor for various organic compounds through substitution reactions where one or both bromine atoms are replaced by other groups. For instance, it can undergo Suzuki coupling reactions to form biaryl compounds, which are crucial in the development of pharmaceuticals and organic materials .

Pharmaceutical Research

In the pharmaceutical industry, 1,4-Dibromo-2-ethylbenzene is used in the synthesis of active pharmaceutical ingredients (APIs). Its derivates may be used to create compounds with potential therapeutic effects. The bromine atoms in the compound can be strategically replaced or used in further chemical transformations to create complex molecules designed for drug discovery and development .

Material Science

This compound finds applications in material science, particularly in the synthesis of advanced polymers and organic electronic materials. Its bromine groups can initiate polymerization reactions or be used to introduce side chains into polymer backbones, affecting the material’s properties such as thermal stability, rigidity, and electronic characteristics .

Analytical Chemistry

In analytical chemistry, 1,4-Dibromo-2-ethylbenzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical structure allows it to serve as a calibration standard for instruments, helping in the accurate identification and quantification of similar compounds in complex mixtures .

Environmental Science

The environmental impact of 1,4-Dibromo-2-ethylbenzene and its derivatives is studied in environmental science. Researchers investigate its breakdown products, persistence in the environment, and potential bioaccumulation. Understanding its environmental fate is crucial for assessing the risks associated with its use and for developing safer alternatives .

Industrial Applications

Industrially, 1,4-Dibromo-2-ethylbenzene is involved in the manufacture of dyes, flame retardants, and other brominated compounds. Its bromine content is particularly useful in applications requiring high flame resistance, and it can be incorporated into various formulations to enhance product safety .

Safety and Hazards

1,4-Dibromo-2-ethylbenzene is classified as a warning hazard . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include washing hands thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

The primary target of 1,4-Dibromo-2-ethylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .

Mode of Action

The interaction of 1,4-Dibromo-2-ethylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution .

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Biochemical Pathways

The biochemical pathway affected by 1,4-Dibromo-2-ethylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the benzene ring .

Result of Action

The result of the action of 1,4-Dibromo-2-ethylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom on the benzene ring is replaced with an electrophile .

Action Environment

The action of 1,4-Dibromo-2-ethylbenzene can be influenced by various environmental factors. For instance, the presence of other substances that can act as bases may affect the rate of the second step of the electrophilic aromatic substitution reaction . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemical species in the environment.

Propiedades

IUPAC Name |

1,4-dibromo-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHJVVBCCMLFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596752 | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289039-53-8 | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-dibromo-2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)